![molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3](/img/structure/B2878603.png)
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, commonly known as FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The unique structure of FBPA makes it an interesting compound to study, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mechanism of Action
The mechanism of action of FBPA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. FBPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FBPA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
FBPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FBPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, FBPA has been shown to have anti-tumor effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
FBPA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, FBPA also has some limitations, including its high cost and limited availability.
Future Directions
FBPA has several potential future directions for research. One direction is the development of FBPA-based drug delivery systems for targeted drug delivery. Another direction is the investigation of FBPA's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBPA and its potential applications in various fields.
In conclusion, {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, or FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively researched. Further studies are needed to fully understand the potential of FBPA in various fields.
Synthesis Methods
The synthesis of FBPA involves the reaction between 3-(furan-2-yl)acrylic acid and 5-hydroxy-1-benzofuran-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields FBPA as a white crystalline powder with a melting point of 200-202°C.
Scientific Research Applications
FBPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FBPA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. FBPA has also been studied for its potential use in targeted drug delivery systems due to its ability to bind to certain receptors in the body.
properties
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
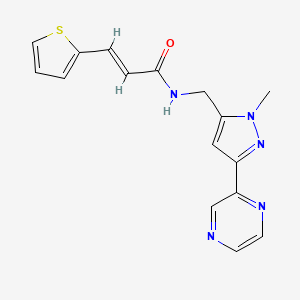
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
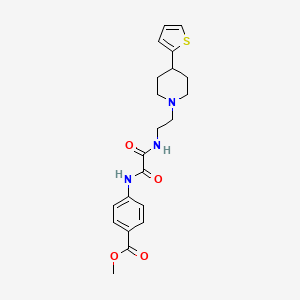
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)

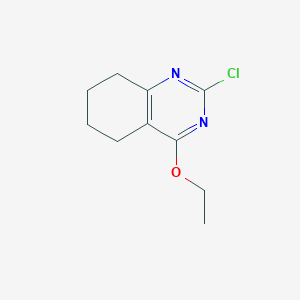

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)
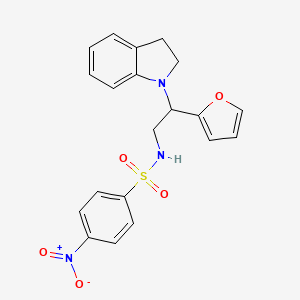
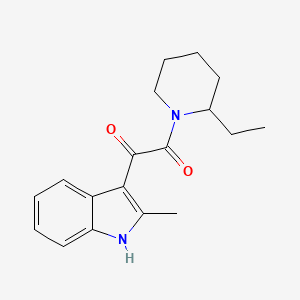
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)